molecular formula C19H24N6O B12239329 5-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

5-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

Cat. No.: B12239329
M. Wt: 352.4 g/mol
InChI Key: TUSPNYZSLWKSQA-UHFFFAOYSA-N
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Description

5-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolo[3,4-c]pyrrole moiety, which is a fused bicyclic ring system.

Preparation Methods

The synthesis of 5-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves several steps. One common method involves the condensation of 2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to form the desired pyrrolo[3,4-c]pyrrole ring system.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

5-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or halides replace specific functional groups on the molecule.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures, enhancing its complexity and potential biological activity.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon, copper(I) iodide, and trifluoroacetic acid. Major products formed from these reactions include various substituted pyrimidines, pyrroles, and fused ring systems .

Scientific Research Applications

5-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers, dyes, and catalysts, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules enhances its binding affinity and specificity .

Comparison with Similar Compounds

5-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxy group and the octahydropyrrolo[3,4-c]pyrrole moiety, which contribute to its distinct reactivity and biological activity.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

4-[5-(5-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C19H24N6O/c1-12-22-17-5-3-4-16(17)18(23-12)24-8-13-10-25(11-14(13)9-24)19-20-6-15(26-2)7-21-19/h6-7,13-14H,3-5,8-11H2,1-2H3

InChI Key

TUSPNYZSLWKSQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C5=NC=C(C=N5)OC

Origin of Product

United States

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